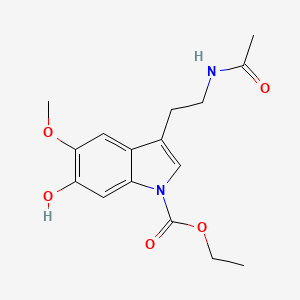
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester: It is a deuterium-labeled analogue of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester, which is used as an internal standard in various analytical techniques.
作用機序
Target of Action
The primary target of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is the receptor on the surface of cells . These receptors play a crucial role in initiating a series of reactions that lead to the production of proteins needed for development .
Mode of Action
The compound binds to the receptor on the surface of cells and initiates a series of reactions . The bound form of the compound is converted to an active form by methyl transferase activity or epoxidase activity . This interaction with its targets leads to changes in the cell, specifically the production of proteins needed for development .
Biochemical Pathways
It is known that the compound initiates a series of reactions leading to the production of proteins . These proteins could be involved in various pathways, influencing the downstream effects.
Result of Action
The molecular and cellular effects of the action of this compound involve the production of proteins needed for development . This is achieved through the compound’s interaction with cell surface receptors and subsequent activation by methyl transferase or epoxidase activity .
Action Environment
It is known that the compound is found in plants and insects , suggesting that it may be influenced by biological and environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester typically involves the deuterium labeling of trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester. The process includes the incorporation of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production process is designed to meet regulatory standards and ensure the compound’s stability and consistency .
化学反応の分析
Types of Reactions: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the epoxy group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard for the qualitative and quantitative determination of insect juvenile hormones, specifically JH-3.
Biology: Employed in studies related to the metabolism and biochemical pathways of deuterium-labeled compounds.
Medicine: Investigated for its potential therapeutic applications and as a reference standard in pharmaceutical research.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Juvenile Hormone III-d3: A deuterium-labeled analogue of Juvenile Hormone III, used in similar applications for tracking and studying metabolic pathways.
trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester: The non-deuterium-labeled version of the compound, used as an internal standard in analytical techniques.
Uniqueness: trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed behavior of the compound is crucial.
特性
CAS番号 |
951116-89-5 |
|---|---|
分子式 |
C16H26O3 |
分子量 |
269.399 |
IUPAC名 |
trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |
InChIキー |
QVJMXSGZTCGLHZ-DGRYHQRESA-N |
SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
同義語 |
(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester; (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester; (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate; (±)-Juvenile Hormo |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










